molecular formula C43H37NO3 B13916927 9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate

Cat. No.: B13916927
M. Wt: 615.8 g/mol
InChI Key: VUYHYKAYIPXMDB-BHVANESWSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a phenyl group, and a trityloxypropan-2-yl moiety. Its intricate molecular architecture makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the trityloxypropan-2-yl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C43H37NO3

Molecular Weight

615.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate

InChI

InChI=1S/C43H37NO3/c45-42(46-31-41-39-27-15-13-25-37(39)38-26-14-16-28-40(38)41)44-36(29-32-17-5-1-6-18-32)30-47-43(33-19-7-2-8-20-33,34-21-9-3-10-22-34)35-23-11-4-12-24-35/h1-28,36,41H,29-31H2,(H,44,45)/t36-/m0/s1

InChI Key

VUYHYKAYIPXMDB-BHVANESWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)CC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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